(2-Cyanobenzyl)boronic acid
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Overview
Description
(2-Cyanobenzyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a benzyl ring, which is further substituted with a cyano group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanobenzyl)boronic acid typically involves the reaction of (2-Cyanobenzyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Reagents: (2-Cyanobenzyl)magnesium bromide, trimethyl borate, water.
Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at low temperatures to prevent decomposition of the Grignard reagent. The hydrolysis step is performed using aqueous acid or base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (2-Cyanobenzyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or reducing agents like lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
(2-Cyanobenzyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Cyanobenzyl)boronic acid in various reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a palladium-boronate intermediate, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyano group and is less reactive in certain coupling reactions.
(4-Cyanobenzyl)boronic acid: Similar structure but with the cyano group at the para position, which can influence its reactivity and selectivity in reactions.
(2-Methylbenzyl)boronic acid: Contains a methyl group instead of a cyano group, leading to different electronic and steric properties.
Uniqueness: (2-Cyanobenzyl)boronic acid is unique due to the presence of the cyano group at the ortho position, which can enhance its reactivity and provide additional functionalization opportunities in synthetic applications.
Properties
IUPAC Name |
(2-cyanophenyl)methylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,11-12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHTOOQOLWBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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